molecular formula C10H14N2O2 B1492597 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid CAS No. 2097944-81-3

4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

Cat. No.: B1492597
CAS No.: 2097944-81-3
M. Wt: 194.23 g/mol
InChI Key: RWGBWBKTOILQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

This compound can be synthesized by the reaction of corresponding N-alkylpyrrole with hydrazine hydrate . The reaction with hydrazine hydrate (in ethanol) produces ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate . Following this, its amine nitrosation forms ethyl 6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The presence of N-amino and 2 carboxylic groups in the molecule causes the possibility of further structure modification by different reagents .


Chemical Reactions Analysis

The chemical reactivity of N-aminopiperazine was studied towards some electrophilic reagents such as carbonyl compounds, triethyl orthoformate, nitrous acid, acetylenedicarboxylic acid .

Scientific Research Applications

Synthesis and Reactivity

Research on the utility of related pyrrolo[1,2-a]pyrazine derivatives highlights their significant role as key starting materials for the synthesis of novel analogues of natural alkaloids, such as peramine. These heterocyclic compounds are synthesized through reactions involving corresponding N-alkylpyrrole with hydrazine hydrate, demonstrating their potential in producing a variety of chemical structures with potential pharmacological applications Maxim Voievudskyi, et al., 2016.

Supramolecular Chemistry

Studies on energetic multi-component molecular solids formed by tetrafluoroterephthalic acid with various aza compounds, including pyrazines, reveal the importance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. These findings underscore the relevance of pyrazine derivatives in designing new materials with specific physical properties Lei Wang, et al., 2014.

Antimicrobial and Antimycobacterial Activities

The synthesis of nicotinic acid hydrazide derivatives, incorporating pyrazine structures, has been explored for their antimicrobial and antimycobacterial activities. This research suggests that pyrazine derivatives could be valuable in developing new antimicrobial agents R.V.Sidhaye, et al., 2011.

Future Directions

Pyrrolopyrazine derivatives, including 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Biochemical Analysis

Biochemical Properties

4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, which suggests that it may interact with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates . This interaction can modulate various signaling pathways and cellular processes. Additionally, the compound’s antimicrobial properties indicate that it may interact with bacterial enzymes and proteins, disrupting their normal functions and leading to cell death .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can affect cell signaling pathways that are crucial for cell growth, differentiation, and apoptosis . Furthermore, its antimicrobial properties suggest that it can disrupt bacterial cell walls and membranes, leading to cell lysis and death . In cancer cells, the compound’s antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its kinase inhibitory activity involves binding to the active site of kinases, preventing them from phosphorylating their substrates . This inhibition can lead to changes in gene expression and cellular responses. Additionally, the compound’s antimicrobial activity may involve the inhibition of bacterial enzymes essential for cell wall synthesis, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antitumor activities without causing adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form more water-soluble metabolites that can be excreted . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its therapeutic and toxic effects. For example, its accumulation in tumor tissues may enhance its antitumor activity, while its distribution to non-target tissues may lead to adverse effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization to the nucleus may influence gene expression, while its presence in the cytoplasm may affect cell signaling pathways . Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2)6-11-8(9(13)14)7-4-3-5-12(7)10/h3-5,8,11H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGBWBKTOILQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(C2=CC=CN21)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 2
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 3
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 4
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 5
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 6
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.